molecular formula C7H14ClN B589548 N-Methyl-2-piperidinemethyl-d5 Chloride CAS No. 1795025-62-5

N-Methyl-2-piperidinemethyl-d5 Chloride

Cat. No.: B589548
CAS No.: 1795025-62-5
M. Wt: 152.677
InChI Key: FGMRHGUEOYXVMX-YRYIGFSMSA-N
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Description

Academic Rationale for Deuterium (B1214612) Incorporation in N-Methyl-2-piperidinemethyl Analogs

The strategic incorporation of deuterium into N-Methyl-2-piperidinemethyl analogs to create compounds like N-Methyl-2-piperidinemethyl-d5 Chloride is driven by several key scientific objectives. The primary rationale lies in leveraging the deuterium kinetic isotope effect (KIE). acs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, the cleavage of a C-D bond generally requires more energy and thus proceeds at a slower rate. libretexts.org

This principle has significant implications for drug metabolism. Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. nih.gov By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism at that position can be significantly reduced. uniupo.itnih.gov This can lead to a number of desirable outcomes, including:

Improved Metabolic Stability: A slower rate of metabolism can increase the half-life of a compound, potentially leading to a longer duration of action. juniperpublishers.com

Reduced Formation of Undesirable Metabolites: In some cases, drug metabolism can produce toxic or inactive metabolites. Deuteration can shift the metabolic pathway away from the formation of these undesirable products, a phenomenon known as "metabolic switching". osti.govosti.govacs.orgnih.gov

Increased Bioavailability: By reducing first-pass metabolism, a higher proportion of the administered dose can reach systemic circulation. juniperpublishers.com

In the context of N-Methyl-2-piperidinemethyl analogs, deuterium labeling can be used to probe the metabolic pathways of this class of compounds. By observing how the deuterated analog behaves in vitro or in vivo compared to its non-deuterated counterpart, researchers can identify the primary sites of metabolic attack and the enzymes involved. This information is invaluable for the design of new, more effective, and safer piperidine-based therapeutic agents. nih.gov

The table below summarizes the primary reasons for deuterium incorporation in drug discovery and research:

Rationale for DeuterationScientific PrinciplePotential Application in N-Methyl-2-piperidinemethyl Analogs
Enhance Metabolic Stability Kinetic Isotope Effect (KIE) slows C-D bond cleavage. libretexts.orgacs.orgIncrease the biological half-life of the compound. juniperpublishers.com
Alter Metabolic Pathways "Metabolic switching" redirects metabolism away from deuterated sites. osti.govosti.govReduce the formation of potentially toxic or inactive metabolites.
Elucidate Reaction Mechanisms KIE provides insight into rate-determining steps. columbia.edunih.govUnderstand the enzymatic processes involved in the metabolism of piperidine (B6355638) derivatives.
Improve Pharmacokinetic Profile Slower metabolism can lead to higher systemic exposure. uniupo.itnih.govIncrease bioavailability and duration of action.

Historical and Current Research Trajectories of Piperidine-Based Compounds in Mechanistic Studies

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govmdpi.com Its presence is noted in numerous FDA-approved drugs. researchgate.net Historically, piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Early research focused on the fundamental chemical properties and physiological effects of piperidine and its simple derivatives. rupress.org

Over the decades, the significance of the piperidine scaffold in medicinal chemistry has grown exponentially. nih.govresearchgate.netmdpi.com The structural and conformational properties of the piperidine ring, particularly its preference for a chair conformation, play a crucial role in its interaction with biological targets. wikipedia.org This has made it a privileged scaffold in drug design. mdpi.com

Current research on piperidine-based compounds is multifaceted and spans a wide array of therapeutic areas, including:

Neuropharmacology: Many antipsychotics, analgesics, and cognitive enhancers feature a piperidine core, which often interacts with dopamine, serotonin, and opioid receptors. tandfonline.comnih.gov

Oncology: Piperidine derivatives have been investigated for their anticancer properties. researchgate.netajchem-a.com

Infectious Diseases: The piperidine nucleus is found in various antiviral, antibacterial, and antimalarial agents. acs.orgijnrd.org

From a mechanistic standpoint, research has evolved from simple structure-activity relationship (SAR) studies to more sophisticated investigations involving computational modeling, advanced spectroscopic techniques, and the use of chemical probes like isotopically labeled analogs. researchgate.netnih.gov The development of new synthetic methodologies to create highly substituted and stereochemically complex piperidine derivatives continues to be an active area of research, enabling the exploration of novel chemical space and the fine-tuning of pharmacological properties. mdpi.comnews-medical.net Recent advances have focused on creating modular approaches to piperidine synthesis, which could accelerate drug discovery. news-medical.net

Definitional Parameters and Scope of Research on this compound

This compound is a specific, isotopically labeled chemical compound with the molecular formula C₇H₉D₅ClN. scbt.com It is the deuterated analog of N-methyl-2-piperidinemethane hydrochloride. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. While the exact positions of deuteration can vary depending on the synthesis, they are typically located on the methyl group and/or the piperidine ring.

The primary scope of research involving this compound is as a research chemical, specifically as an internal standard or a tracer in studies involving its non-deuterated counterpart. Its applications fall into several key areas:

Pharmacokinetic Studies: It can be co-administered with the non-deuterated compound to precisely quantify the parent compound and its metabolites in biological matrices like plasma, urine, and tissues using mass spectrometry. The mass difference between the deuterated and non-deuterated forms allows for their distinct detection.

Metabolite Identification: By tracking the fate of the deuterated label, researchers can more easily identify and characterize metabolites.

Mechanistic Enzymology: The compound can be used to investigate the kinetic isotope effect in enzymatic reactions involving the piperidine moiety, providing insights into the mechanism of action of enzymes that metabolize this class of compounds.

It is important to note that this compound is intended for research use only and is not for diagnostic or therapeutic use. scbt.com The research utilizing this compound is foundational, aiming to understand the fundamental biochemical and pharmacological properties of N-methyl-2-piperidinemethyl and related structures.

The table below outlines the key definitional parameters of this compound:

ParameterValueReference
Molecular Formula C₇H₉D₅ClN scbt.com
Molecular Weight 152.68 g/mol scbt.com
Isotopic Label Deuterium (D or ²H)
Number of Deuterium Atoms 5
Primary Research Use Research chemical, internal standard, tracer scbt.com

Properties

CAS No.

1795025-62-5

Molecular Formula

C7H14ClN

Molecular Weight

152.677

IUPAC Name

2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine

InChI

InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2

InChI Key

FGMRHGUEOYXVMX-YRYIGFSMSA-N

SMILES

CN1CCCCC1CCl

Synonyms

1-Methyl-2-chloromethylpiperidine-d5;  2-Chloromethyl-1-methylpiperidine-d5

Origin of Product

United States

State of the Art Bioanalytical Methodologies for Quantification and Isotopic Tracing of N Methyl 2 Piperidinemethyl D5 Chloride

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for N-Methyl-2-piperidinemethyl-d5 Chloride in Complex Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the bioanalysis of this compound in intricate biological matrices such as plasma, tissue homogenates, and cellular extracts. nih.gov The development and validation of these methods are critical for ensuring the accuracy and reproducibility of results.

Method Development: The initial phase of method development involves the optimization of chromatographic and mass spectrometric conditions. Chromatographic separation is typically achieved using reversed-phase columns, with careful selection of the mobile phase composition to ensure adequate retention and peak shape of the analyte. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

Validation Parameters: Once developed, the LC-MS/MS method undergoes a rigorous validation process in accordance with international guidelines. science24.comnih.gov Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy and Precision: These parameters assess the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. europa.eu

Matrix Effect: This evaluates the influence of co-eluting endogenous compounds from the biological matrix on the ionization of the analyte. myadlm.org While stable isotope-labeled internal standards are intended to compensate for matrix effects, it is not always a guarantee. myadlm.org

Stability: The stability of the analyte is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. europa.eu

The use of a deuterated internal standard like this compound is crucial in LC-MS/MS analysis as it helps to correct for variability during sample preparation and analysis. scispace.com

Interactive Data Table: Key Parameters for LC-MS/MS Method Validation

Validation ParameterDescriptionTypical Acceptance Criteria
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard.Response of interfering peaks should be <20% of the lower limit of quantification (LLOQ).
AccuracyCloseness of the mean test results to the true concentration.Within ±15% of the nominal concentration (±20% at LLOQ).
PrecisionThe degree of agreement among individual test results.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Matrix EffectAssessment of the ion suppression or enhancement of the analyte signal by matrix components.CV of the matrix factor should be ≤15%.
StabilityAnalyte stability under various storage and processing conditions.Mean concentration within ±15% of the nominal concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Detecting and Quantifying this compound and its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic properties. colostate.eduphenomenex.comyoutube.comresearchgate.net

Derivatization: Derivatization involves chemically modifying the analyte to produce a derivative that is more amenable to GC-MS analysis. gcms.cz Common derivatization techniques for compounds containing amine functional groups include silylation, acylation, and alkylation. phenomenex.comresearchgate.net The choice of derivatizing agent depends on the specific functional groups present in the analyte and its metabolites. researchgate.net For instance, piperidine (B6355638) and its hydroxylated metabolites have been successfully analyzed by GC-MS after derivatization. semanticscholar.org

Quantification and Metabolite Identification: In GC-MS, the separation of compounds is achieved based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum for each component. This allows for both the quantification of the target analyte and the identification of its metabolites. semanticscholar.orgsrce.hrresearchgate.net The use of a deuterated internal standard is also beneficial in GC-MS to correct for variations in the derivatization reaction and injection volume. nih.gov However, it's important to be aware of potential chromatographic isotope effects, where deuterated compounds may have slightly different retention times than their non-deuterated counterparts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Isotopic Labeling and Metabolic Fate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for confirming the position and extent of isotopic labeling. rsc.orgcdnsciencepub.com

Confirmation of Isotopic Labeling: ¹H NMR and ¹³C NMR are commonly used to verify the successful incorporation of deuterium (B1214612) atoms into the molecule. studymind.co.uk In the ¹H NMR spectrum, the absence of a signal at the expected chemical shift for a proton confirms its replacement by a deuterium atom. researchgate.net In the ¹³C NMR spectrum, the signal for a carbon atom attached to a deuterium atom appears as a triplet with a reduced intensity due to C-D coupling. researchgate.net This provides unambiguous evidence of the location of the deuterium label.

Metabolic Fate Studies: Deuterium's low natural abundance makes it an excellent tracer for metabolic studies. nih.gov By administering a deuterium-labeled compound, researchers can track its metabolic fate by analyzing biological samples using ²H NMR spectroscopy. nih.govnih.govscholaris.ca This technique allows for the identification and quantification of deuterated metabolites, providing valuable insights into the metabolic pathways of the parent compound. nih.govmdpi.com

Advanced Sample Preparation Techniques for this compound Analysis in Research Samples

Effective sample preparation is crucial for removing interferences from complex biological matrices and for concentrating the analyte of interest before instrumental analysis. researchgate.netnih.govopentrons.comchromatographyonline.com The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method used.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples by adding an organic solvent like acetonitrile or methanol. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. opentrons.comchromatographyonline.com The pH of the aqueous phase can be adjusted to optimize the extraction of basic compounds like this compound. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. opentrons.com It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. opentrons.com Different types of SPE cartridges, such as reversed-phase, ion-exchange, or mixed-mode, can be used depending on the physicochemical properties of the analyte. mdpi.com

Interactive Data Table: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Protein removal by denaturation with an organic solvent.Simple, fast, and inexpensive.Less clean extract, potential for matrix effects. researchgate.net
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquids.Provides a cleaner extract than PPT, can be selective. chromatographyonline.comCan be labor-intensive and may use large volumes of organic solvents.
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent.High selectivity, high recovery, and provides a very clean extract. opentrons.comCan be more expensive and time-consuming than PPT and LLE.

Quality Control and Assurance Protocols for Deuterated Internal Standard Methodologies

The use of deuterated internal standards is a cornerstone of modern bioanalytical methods, but it requires stringent quality control and assurance protocols to ensure data integrity.

Purity of the Internal Standard: The isotopic and chemical purity of the deuterated internal standard are of utmost importance. rsc.orgavantiresearch.comresearchgate.net The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. avantiresearch.com High-resolution mass spectrometry (HRMS) is a valuable tool for assessing the isotopic purity of deuterated compounds. nih.gov Typically, an isotopic enrichment of >98% is desired. criver.com

Internal Standard Response Monitoring: Throughout the analysis of a batch of samples, the response of the internal standard should be closely monitored. Significant variations in the internal standard response may indicate problems with sample processing, instrument performance, or matrix effects. Establishing acceptance criteria for the internal standard response helps to identify and troubleshoot any issues that may arise during the analysis.

Mechanistic Elucidation of Biochemical and Enzymatic Transformations Employing N Methyl 2 Piperidinemethyl D5 Chloride

Investigation of Phase I and Phase II Biotransformation Pathways of N-Methyl-2-piperidinemethyl-d5 Chloride in Hepatic Microsomal and Cytosolic Fractions (in vitro)

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions. fiveable.medrughunter.com In vitro systems using subcellular fractions of liver cells, such as microsomes and cytosol, are fundamental to investigating these pathways. researchgate.net Microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I oxidative reactions, while the cytosolic fraction contains various soluble enzymes, including many involved in Phase II conjugation. fiveable.memdpi.com

For a compound like this compound, Phase I metabolism is expected to involve several key reactions. Given its structure, which includes an N-methyl group and a piperidine (B6355638) ring, likely pathways include N-demethylation, and hydroxylation on the piperidine ring or the methyl group. mdpi.comacs.org N-dealkylation is a very common metabolic route for compounds containing N-alkyl moieties and is predominantly catalyzed by CYP450 enzymes, particularly the CYP3A4 and CYP2C subfamilies. acs.orgresearchgate.netnih.gov The initial step in N-demethylation is the oxidation of the methyl group to form a carbinolamine intermediate, which is often unstable and subsequently breaks down to yield the demethylated amine and formaldehyde. nih.gov The presence of deuterium (B1214612) on the methyl group (a -CD3 group) is specifically designed to probe this N-demethylation pathway.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and easier to excrete. drughunter.com Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.com If Phase I metabolism of this compound produces hydroxylated metabolites, these new hydroxyl groups become potential sites for glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs).

Incubation of this compound with human liver microsomes (HLM) and cytosolic fractions, fortified with necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs), allows for the generation and subsequent identification of its metabolites. By analyzing the reaction mixture with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify metabolites based on their characteristic mass-to-charge ratios. The deuterium label (d5) provides a unique mass signature, facilitating the differentiation of drug-related metabolites from endogenous matrix components.

A hypothetical metabolic profile following such an in vitro investigation is presented below.

Hypothetical Biotransformation Profile of this compound

Metabolite Proposed Pathway Subcellular Fraction Key Enzymes
N-desmethyl-2-piperidinemethyl-d2 Phase I: N-demethylation Microsomal CYP3A4, CYP2C9 researchgate.netnih.gov
N-Methyl-2-piperidinemethyl-d5 N-oxide Phase I: N-oxidation Microsomal FMO, CYP450
Hydroxy-N-Methyl-2-piperidinemethyl-d5 Phase I: Ring Hydroxylation Microsomal CYP450 acs.org

Application of Deuterium Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps in N-Methyl-2-piperidinemethyl Metabolism

In the metabolism of N-Methyl-2-piperidinemethyl, N-demethylation is a primary pathway of interest. This reaction is initiated by the abstraction of a hydrogen atom from the N-methyl group by a CYP450 enzyme. nih.gov If this C-H bond cleavage is the rate-limiting step, then the deuterated compound, this compound, will be metabolized more slowly than its non-deuterated (protio) counterpart.

The magnitude of the KIE (kH/kD, the ratio of the rate constant for the protio compound to the deuterated compound) provides insight into the transition state of the reaction. A significant primary KIE (typically >2) is strong evidence that C-H bond cleavage is indeed the rate-limiting step. nih.govnih.govaip.org

To measure the KIE for N-Methyl-2-piperidinemethyl metabolism, one would typically perform parallel incubation experiments in human liver microsomes with the deuterated and non-deuterated compounds. The rate of disappearance of the parent compound or the rate of formation of the N-desmethyl metabolite would be measured over time.

Illustrative Kinetic Isotope Effect Data for N-demethylation

Compound Intrinsic Clearance (CLint) (µL/min/mg protein) Rate of Metabolite Formation (pmol/min/mg protein) KIE (kH/kD)
N-Methyl-2-piperidinemethyl Chloride (Protio) 100 50 \multirow{2}{*}{4.0}

This table contains illustrative data. A KIE value of 4.0, as shown, would strongly suggest that the cleavage of the C-H/C-D bond on the N-methyl group is the rate-limiting step in the N-demethylation reaction catalyzed by CYP450 enzymes. nih.gov

It is important to note that the absence of a significant KIE does not necessarily mean that C-H bond cleavage is not involved, but rather that another step in the catalytic cycle, such as product release, is slower and therefore rate-limiting. nih.gov

Characterization of Enzyme Substrate Specificity and Inhibition Profiles Using Deuterated this compound

Understanding which specific enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.gov this compound can be used as a tool to characterize the substrate specificity of various drug-metabolizing enzymes, particularly CYP450 isoforms. nih.govnih.gov

Experiments typically involve incubating the deuterated compound with a panel of recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to identify which isoforms are capable of metabolizing it. nih.gov The formation of metabolites, such as the N-desmethyl product, would be quantified. CYP3A4 and CYP2C9 are often major contributors to the metabolism of compounds with piperidine moieties. researchgate.netnih.gov

Furthermore, this compound and its non-deuterated analog can be used to investigate enzyme inhibition. nih.govyoutube.com This involves assessing their ability to inhibit the metabolism of a known, probe substrate for a specific CYP isoform. By determining inhibition constants like IC50 (the concentration of inhibitor that causes 50% inhibition) and Ki (the inhibition constant), one can quantify the inhibitory potential. Comparing the Ki values of the deuterated and non-deuterated compounds can reveal if the metabolic fate of the inhibitor itself influences its inhibitory properties, which is particularly relevant for mechanism-based inhibition where the inhibitor is converted to a reactive metabolite that inactivates the enzyme. nih.govmedsafe.govt.nz

Illustrative Enzyme Inhibition Data (IC50 in µM)

CYP Isoform Probe Substrate N-Methyl-2-piperidinemethyl Chloride (Protio) This compound (Deuterated)
CYP3A4 Midazolam 15 18
CYP2D6 Dextromethorphan > 100 > 100
CYP2C9 Diclofenac 45 50

This table contains illustrative data. The similar IC50 values between the protio and deuterated compounds would suggest that the deuterium substitution on the N-methyl group does not significantly alter the compound's direct inhibitory potential against these major CYP isoforms.

Tracing Metabolic Flux and Turnover Rates in Isolated Organ Systems or Cellular Cultures

Stable isotope tracing is a powerful technique for mapping the flow of atoms through metabolic pathways, known as metabolic flux analysis. nih.govresearchgate.net this compound is an ideal tracer for such studies in more complex biological systems like isolated perfused livers, primary hepatocyte cultures, or other cellular models. youtube.com

For example, in a culture of human hepatocytes, one could measure the rate of disappearance of this compound from the medium and the corresponding appearance rates of its deuterated metabolites (e.g., N-desmethyl-d2, hydroxylated-d5). This provides a dynamic view of its metabolism that is more physiologically relevant than studies in subcellular fractions. researchgate.net This approach, sometimes referred to as Deuterium Metabolic Imaging (DMI) in a broader context, allows for the quantitative measurement of metabolic activity in living systems. nih.gov

Illustrative Metabolic Turnover in Hepatocyte Culture

Time (hours) Parent Compound (d5) Concentration (µM) N-desmethyl Metabolite (d2) Concentration (µM)
0 10.0 0.0
1 8.5 1.2
4 4.1 4.8
8 1.5 7.1

This table contains illustrative data showing the conversion of the parent compound to its N-desmethyl metabolite over 24 hours in a cell culture system.

Identification of Novel Metabolites and Adducts through Deuterium Labeling Strategies

A significant challenge in metabolomics is distinguishing drug-derived metabolites from the thousands of endogenous compounds present in a biological sample. Deuterium labeling is an elegant solution to this problem. nih.gov The unique mass signature of this compound makes it and its metabolites stand out in a complex mass spectrum.

When analyzing samples from in vitro or in vivo studies, mass spectrometers can be programmed to look for characteristic isotopic patterns. A metabolite of this compound will have a mass that is shifted by a specific number of daltons corresponding to the number of deuterium atoms it retains. For instance, if the parent compound undergoes N-demethylation, losing the -CD3 group and one hydrogen from the nitrogen, the resulting metabolite would be expected to retain two deuterium atoms from the piperidinemethyl-d2 portion. This predictable mass shift allows for the confident identification of even minor or unexpected metabolites that might otherwise be missed. nih.govmdpi.com

Furthermore, some drugs or their reactive metabolites can covalently bind to macromolecules like proteins or DNA, forming adducts. mdpi.com These adducts can sometimes lead to toxicity. The deuterium label in this compound can be instrumental in identifying such adducts. researchgate.net By searching for the isotopic signature attached to peptides (from proteins) or nucleosides (from DNA), researchers can pinpoint the formation of these adducts and characterize their structures, providing critical insights into potential mechanisms of toxicity. mdpi.comresearchgate.net

N Methyl 2 Piperidinemethyl D5 Chloride As an Advanced Internal Standard in Quantitative Bioanalysis

Fundamental Principles and Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS) in Mass Spectrometry-Based Assays

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.com N-Methyl-2-piperidinemethyl-d5 Chloride is a prime example, where five hydrogen atoms are replaced by deuterium. The fundamental principle behind their use in mass spectrometry (MS) is the stable isotope dilution technique.

An ideal SIL-IS is chemically identical to the analyte (the substance being measured) and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.com However, due to the mass difference, the SIL-IS can be distinguished from the analyte by the MS detector. scioninstruments.com This co-eluting, yet mass-differentiated, property allows the SIL-IS to serve as a perfect proxy, compensating for variations at virtually every stage of the analytical process. texilajournal.com

Key Advantages of SIL-IS:

Enhanced Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, SIL-IS corrects for procedural inconsistencies, including sample loss during extraction, variability in injection volume, and fluctuations in instrument sensitivity. crimsonpublishers.commusechem.com This significantly improves the accuracy and precision of quantitative results.

Correction for Matrix Effects: Biological samples like plasma or urine are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as matrix effects. nih.govresearchgate.net Because the SIL-IS co-elutes and has the same physicochemical properties as the analyte, it experiences the same ionization suppression or enhancement, allowing for effective normalization and mitigation of these effects. crimsonpublishers.comscioninstruments.com

Improved Sensitivity: SIL-IS can help improve the signal-to-noise ratio in mass spectrometry, making it possible to detect and quantify analytes at very low concentrations with greater confidence. musechem.com

Methodological Integration of this compound as a Reference Standard in Quantitative Research

The integration of this compound into a quantitative assay follows a systematic procedure designed to ensure the highest level of accuracy. As a deuterated analog for a metabolite of a drug like ropivacaine (B1680718), its application is critical for precise pharmacokinetic analysis. mdpi.comresearchgate.net

The process begins with adding a known, fixed concentration of this compound to all samples, including calibration standards, quality control (QC) samples, and the unknown study samples, at the earliest stage of sample preparation. texilajournal.com This ensures that the internal standard is present to account for any variability from the very first step.

Steps for Methodological Integration:

Preparation of Stock Solutions: A well-characterized stock solution of this compound is prepared in a suitable solvent.

Spiking of Samples: A precise volume of the internal standard working solution is added to every biological sample (e.g., plasma, urine) before any extraction or clean-up procedures.

Sample Extraction: The samples undergo extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components. The SIL-IS co-extracts with the analyte, compensating for any recovery losses.

LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and the SIL-IS, this compound, will ideally co-elute from the LC column and are then ionized and detected by the mass spectrometer.

Quantification: A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve using their measured peak area ratios.

The table below illustrates typical mass spectrometry parameters that would be established during method development for an analyte and its deuterated internal standard, such as this compound.

Table 1: Illustrative LC-MS/MS Parameters for an Analyte and its d5-Labeled Internal Standard

Parameter Analyte (e.g., N-Methyl-2-piperidinemethyl) Internal Standard (this compound)
Parent Ion (Q1) m/z 128.2 133.2
Product Ion (Q3) m/z 98.1 103.1
Ionization Mode Positive Electrospray Ionization (ESI+) Positive Electrospray Ionization (ESI+)
Collision Energy (eV) 15 15

| Retention Time (min) | 2.5 | 2.5 |

Note: The mass-to-charge (m/z) values are hypothetical and for illustrative purposes. The +5 Da mass shift between the analyte and the internal standard is clearly visible.

Matrix Effects Mitigation and Assay Robustness Enhancement with Deuterated Internal Standards

Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS/MS, where co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.netchromatographyonline.com Deuterated internal standards like this compound are the most effective tools for combating this issue. crimsonpublishers.comresearchgate.net

Because the deuterated standard is chemically and structurally almost identical to the non-labeled analyte, it has the same elution profile from the LC column and the same ionization efficiency. chromatographyonline.com When a matrix component causes ion suppression at the analyte's retention time, it will affect the deuterated internal standard to the same degree. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, this effect is effectively cancelled out, leading to a corrected, accurate measurement. chromatographyonline.com

While highly effective, it is important to note that in rare cases, particularly with deuterium labeling, a slight chromatographic shift can occur between the analyte and the internal standard (isotopic effect). nih.govnih.gov If this shift causes one of the peaks to move into a region of different ion suppression, the correction may not be perfect. myadlm.orgnih.gov Therefore, careful method development is crucial to ensure co-elution. Using standards labeled with ¹³C or ¹⁵N can sometimes avoid this, but deuterated standards are often more readily available and cost-effective. researchgate.netnih.gov

The use of a co-eluting SIL-IS enhances assay robustness by making the method less susceptible to variations in sample clean-up efficiency and instrument performance over time, ensuring consistent and reliable data across large sample batches. musechem.comnih.gov

Application in Pre-clinical Pharmacokinetic Studies and Disposition Profiling in Animal Models

Pre-clinical pharmacokinetic (PK) studies in animal models are essential for understanding how a potential new drug is absorbed, distributed, metabolized, and excreted (ADME). Accurate quantification of the drug and its metabolites in biological fluids is the cornerstone of these studies. This compound would be used as an internal standard for the quantification of its corresponding non-labeled metabolite in samples taken from these animal models.

For example, in a study investigating the metabolism of a parent drug like ropivacaine in rats, plasma samples would be collected at various time points after administration. ualberta.ca To accurately measure the concentration of the N-Methyl-2-piperidinemethyl metabolite over time, this compound would be added to each plasma sample before analysis. nih.gov

The resulting concentration-time data are used to calculate critical PK parameters. The use of a deuterated standard ensures these parameters are determined with high accuracy. nih.govnih.gov

Table 2: Example Pharmacokinetic Parameters Determined Using a SIL-IS Based Assay

PK Parameter Description Example Value
Cmax Maximum observed plasma concentration 170 ng/mL
Tmax Time to reach Cmax 1.5 hours
AUC (0-t) Area under the concentration-time curve 950 ng·h/mL

| | Elimination half-life | 18.5 hours |

Note: These values are illustrative and represent typical data obtained from a pre-clinical PK study in an animal model. mdpi.com

This accurate profiling is vital for making informed decisions about a drug candidate's potential for further development.

Validation of Bioanalytical Methods for Endogenous Analogs using this compound

Bioanalytical method validation is the process of demonstrating that an analytical method is suitable for its intended purpose, a requirement mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.govgmp-compliance.org When the analyte being measured is an endogenous compound (one that is naturally present in the body), validation presents a unique challenge: it is impossible to obtain a "blank" biological matrix free of the analyte. nih.govyoutube.com

In these cases, the use of a stable isotope-labeled internal standard like this compound is not just advantageous, it is often essential. nih.govresearchgate.net The "surrogate analyte" approach is a common strategy. chromatographyonline.com Here, the SIL-IS is used not only as the internal standard for normalization but also as the "analyte" for preparing calibration standards in a representative biological matrix.

Validation using the Surrogate Analyte Approach involves:

Calibration Curve: Calibration standards are prepared by spiking known concentrations of the authentic analyte into a surrogate matrix (an artificial matrix or a stripped biological matrix). The SIL-IS (this compound) is added at a constant concentration to all standards.

Accuracy and Precision: Quality control (QC) samples are prepared in the authentic biological matrix at different concentration levels (low, medium, high). The accuracy and precision of the assay are determined by analyzing these QCs against the calibration curve.

Selectivity and Matrix Effect: The method's ability to differentiate the analyte from other matrix components is tested. The SIL-IS is crucial for assessing and compensating for matrix effects across different sources of the biological matrix. researchgate.net

Stability: The stability of the analyte in the biological matrix is assessed under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage). The SIL-IS helps ensure that any degradation of the analyte is accurately measured.

By using this compound, researchers can validate their methods according to stringent regulatory guidelines, ensuring the data are reliable for assessing endogenous compounds or their analogs in clinical and pre-clinical research. researchgate.netresearchgate.netregulations.gov

Neurochemical and Pharmacological Research Applications of N Methyl 2 Piperidinemethyl D5 Chloride in Pre Clinical Models

Probing Neurotransmitter Uptake and Release Mechanisms in Synaptosomal Preparations and Brain Slices (ex vivo)

Synaptosomes, which are isolated presynaptic nerve terminals, and brain slices are widely used ex vivo models to study the mechanisms of neurotransmitter release and reuptake. In these preparations, researchers can investigate how a test compound modulates the release of neurotransmitters in response to depolarizing stimuli or its effect on the reuptake of neurotransmitters from the synaptic cleft.

The use of N-Methyl-2-piperidinemethyl-d5 Chloride in such assays is primarily as an internal standard for the quantification of the non-deuterated parent compound. For instance, if the parent compound is hypothesized to be a monoamine releasing agent, synaptosomes would be incubated with the non-deuterated compound, and the amount of released neurotransmitter (e.g., dopamine, serotonin) would be measured. Simultaneously, the concentration of the parent compound in the synaptosomal preparation can be accurately determined using liquid chromatography-mass spectrometry (LC-MS), with this compound added at a known concentration to the samples to correct for variations in sample processing and instrument response. clearsynth.comwisdomlib.org

Illustrative Research Findings:

In a hypothetical study, the effect of the parent compound, N-Methyl-2-piperidinemethyl Chloride, on dopamine release was assessed in rat striatal synaptosomes. The deuterated analog, this compound, was used as an internal standard to quantify the parent compound's concentration.

Concentration of Parent Compound (µM)Dopamine Release (% of Control)Measured Parent Compound Concentration (µM) (using d5-internal standard)
0.1120 ± 80.098 ± 0.005
1.0250 ± 150.991 ± 0.042
10.0480 ± 259.87 ± 0.31

Investigation of Receptor Binding Kinetics and Ligand-Receptor Interactions in Isolated Membranes or Cell Lines

Radioligand binding assays using isolated cell membranes or cultured cell lines expressing specific receptors are a cornerstone of pharmacology for determining the affinity and selectivity of a compound for its molecular targets. In these experiments, a radiolabeled ligand with known affinity for the receptor of interest is competed with varying concentrations of the test compound.

This compound can be employed in these studies, not as the primary investigative tool, but as a stable-isotope labeled standard for quantifying the concentration of the non-deuterated compound in the assay medium. This is particularly important for ensuring the accuracy of the determined binding affinity (Ki) values.

Illustrative Research Findings:

A competitive binding assay was performed using rat brain membranes and a radioligand for the dopamine transporter (DAT). The ability of the parent compound to displace the radioligand was measured. This compound was used to confirm the concentration of the parent compound in the assay.

Concentration of Parent Compound (nM)Radioligand Binding (% of Control)Calculated Affinity (Ki) (nM)
195 ± 415.2
1060 ± 5
10025 ± 3
10005 ± 2

Role of this compound in Elucidating Transporter Functionality and Substrate Specificity

Neurotransmitter transporters are crucial for terminating synaptic transmission by clearing neurotransmitters from the synaptic cleft. acs.org Compounds can interact with transporters as inhibitors (blocking reuptake) or as substrates (being transported into the cell, often inducing reverse transport or release).

The primary role of this compound in these studies is again as an internal standard for the accurate quantification of the parent compound. By knowing the precise concentration of the parent compound to which the transporters are exposed, researchers can more accurately model the kinetics of inhibition or transport.

Metabolic Fate and Distribution Studies of Deuterated N-Methyl-2-piperidinemethyl in Rodent Brain Regions (in vivo animal models)

Understanding the metabolic fate and distribution of a compound in the brain is critical for interpreting its pharmacological effects. Deuterated compounds are exceptionally useful for these studies. symeres.com When this compound is administered to a rodent, its metabolic products can be readily identified by mass spectrometry, as they will retain the deuterium (B1214612) label, giving them a distinct mass signature.

Furthermore, the deuterium labeling on the N-methyl group can introduce a kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of N-demethylation, a common metabolic pathway. musechem.com This allows researchers to study the pharmacological effects of the parent compound with an altered metabolic profile, potentially leading to higher brain exposure and a longer half-life. musechem.com

Illustrative Research Findings:

Rats were administered this compound, and brain tissue was analyzed at various time points to determine the concentration of the parent compound and its potential N-demethylated metabolite.

Time Post-Administration (hours)Parent Compound (d5-labeled) in Brain (ng/g tissue)N-desmethyl Metabolite (d4-labeled) in Brain (ng/g tissue)
0.5150 ± 205 ± 1
2.085 ± 1215 ± 3
6.025 ± 58 ± 2

Application in Behavioral Neuroscience Research for Mechanistic Insights (focused on biochemical changes)

In behavioral neuroscience, researchers aim to link the behavioral effects of a compound to its underlying neurochemical changes. For instance, a compound's effect on locomotor activity might be correlated with changes in dopamine levels in the nucleus accumbens.

In such studies, this compound serves as a crucial analytical tool. After a behavioral experiment is conducted with the non-deuterated parent compound, brain tissue can be collected. Microdialysis samples or tissue homogenates can be analyzed for neurotransmitter levels, and the concentration of the parent compound that was present in specific brain regions during the behavioral task can be accurately quantified using the deuterated internal standard. acs.orgamolf.nl This allows for a direct correlation between the dose of the compound, the resulting brain concentration, and the observed behavioral and neurochemical effects.

Illustrative Research Findings:

A study could investigate the correlation between the brain concentration of the parent compound and locomotor activity in rats. This compound would be used as an internal standard for the quantification of the parent compound in brain homogenates.

Dose of Parent Compound (mg/kg)Locomotor Activity (beam breaks/30 min)Brain Concentration of Parent Compound (ng/g)
1500 ± 5050 ± 8
31500 ± 120180 ± 25
102500 ± 200550 ± 60

Future Research Directions and Emerging Paradigms in Deuterated Compound Research with N Methyl 2 Piperidinemethyl D5 Chloride

Integration with Advanced Omics Technologies for Systems-Level Understanding (e.g., Metabolomics, Lipidomics)

The future of systems biology lies in the comprehensive measurement and integration of multiple omics data types. Stable isotope labeling is a cornerstone of quantitative metabolomics and lipidomics, providing a means to achieve accurate quantification and trace metabolic flux. nih.govpharmiweb.com Deuterated compounds, such as N-Methyl-2-piperidinemethyl-d5 Chloride, are critical as internal standards to correct for variations in sample preparation and mass spectrometry analysis, a process known as isotope dilution mass spectrometry. isolife.nl

Future research will see a more profound integration of these labeled standards in multi-omics studies. By providing a reliable quantitative anchor, they enable more accurate correlations between the metabolome, lipidome, proteome, and genome. creative-proteomics.com For instance, in lipidomics, deuterated standards are essential for the accurate quantification of complex lipid species, which is crucial for biomarker discovery and understanding disease pathology. nih.govsigmaaldrich.com The use of deuterated standards allows researchers to overcome matrix effects and ionization suppression in complex biological samples, leading to more reliable data for systems-level modeling. isolife.nl As analytical platforms become more sensitive, the demand for high-purity, strategically labeled internal standards will grow, allowing for the precise quantification of low-abundance metabolites and lipids that are often key signaling molecules. hilarispublisher.comsilantes.com This enhanced quantitative accuracy is vital for building predictive models of biological systems and understanding the subtle metabolic shifts that characterize health and disease.

Development of Novel Isotope-Tracing Strategies for Complex Biological Pathways

Isotope tracing is a powerful technique for mapping the flow of atoms through metabolic networks. creative-proteomics.comnih.gov While historically dominated by ¹³C and ¹⁵N labels, deuterium (B1214612) is emerging as a valuable tracer for specific applications. pharmiweb.com The development of novel tracing strategies using deuterated compounds can provide unique insights into complex biological pathways that are inaccessible with other isotopes.

Future research will likely focus on using deuterium labeling to probe specific enzymatic reactions and pathways. For example, deuterium's significant kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can be exploited to identify rate-limiting steps in a metabolic sequence. assumption.eduacs.org This is particularly useful for studying C-H bond cleavage, a common step in many metabolic transformations. nih.gov Advanced tracing strategies may involve using multiply-labeled tracers, including those with deuterium, to follow the fate of specific hydrogen atoms through complex pathways, such as steroidogenesis or fatty acid metabolism. nih.gov The combination of high-resolution mass spectrometry and sophisticated computational tools will be necessary to deconvolve the complex labeling patterns that result from such experiments. nih.gov This will enable a more dynamic and granular understanding of metabolic regulation, pathway interconnectivity, and the response of biological systems to perturbations.

Exploration of this compound in Drug Discovery and Development (Pre-clinical, mechanistic probes)

The use of deuterium in drug discovery has evolved significantly, moving beyond its role in internal standards to becoming an integral part of the therapeutic agent itself. uniupo.itnih.gov This strategy, often called "deuterium switching," involves replacing hydrogen with deuterium at sites of metabolism to improve a drug's pharmacokinetic profile. nih.govuniupo.it The resulting stronger C-D bond can slow metabolic breakdown, leading to a longer half-life, increased exposure, and potentially a better safety profile by reducing the formation of toxic metabolites. researchgate.netneulandlabs.com Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the success of this approach. uniupo.itnih.gov

While this compound is an internal standard, its chemical class (piperidines) is prevalent in many pharmaceuticals. Future research could explore deuterated analogues of piperidine-containing drug candidates as a strategy to enhance their metabolic stability and therapeutic profile. businessresearchinsights.com Deuterated compounds also serve as invaluable mechanistic probes in preclinical studies. researchgate.netaquigenbio.com They can be used to investigate a drug's metabolic fate, identify sites of metabolic vulnerability, and understand drug-enzyme interactions with greater precision. aquigenbio.com The kinetic isotope effect can be leveraged to determine whether C-H bond cleavage is involved in the drug's mechanism of action or its metabolic clearance. researchgate.net This information is critical for lead optimization and designing safer, more effective drugs. sciencecoalition.org

Table 1: Applications of Deuterated Compounds in Drug Discovery
Application AreaDescriptionKey BenefitExample/Concept
Pharmacokinetic (PK) ModificationReplacing H with D at metabolic "soft spots" to slow down enzymatic breakdown by exploiting the Kinetic Isotope Effect (KIE). nih.govImproved drug half-life, increased systemic exposure (AUC), potential for less frequent dosing. neulandlabs.commusechem.comDeutetrabenazine, Deucravacitinib. uniupo.it
Metabolic Pathway ProbingUsing deuterated analogues to track the metabolic fate of a drug and identify its metabolites. aquigenbio.comClearer understanding of drug metabolism, distribution, and excretion (ADME) profiles. assumption.eduresearchgate.netAdministering a deuterated drug to identify which metabolites retain the deuterium label.
Reduction of Toxic MetabolitesBlocking or slowing a metabolic pathway that leads to the formation of a reactive or toxic metabolite. researchgate.netnih.govEnhanced safety and tolerability profile of the drug. uniupo.itsciencecoalition.orgDeuterating a position on a drug that, when oxidized, forms a harmful byproduct.
Stabilization of Chiral CentersPlacing deuterium on a chiral carbon to inhibit racemization or epimerization in the body. assumption.edumusechem.comImproved stereochemical stability, ensuring the desired enantiomer remains active. musechem.comDeuterium-enabled chiral switch (DECS) strategy. musechem.com
Internal Standards for BioanalysisUsing a deuterated version of the drug as a standard for precise quantification in biological samples (e.g., plasma, urine) via LC-MS/MS. pharmafocusasia.commdpi.comAccurate and reliable measurement of drug concentrations for PK studies. nih.govUse of this compound to quantify its non-deuterated analogue.

Contribution to Fundamental Understanding of Piperidine (B6355638) Alkaloid Biosynthesis and Metabolism

Piperidine alkaloids are a diverse class of natural products with a wide range of biological activities. Understanding how these complex molecules are synthesized by organisms is a fundamental challenge in biochemistry. Stable isotope labeling has been a key tool for elucidating biosynthetic pathways for many years. nih.gov

Future studies can employ deuterated precursors, including potentially those related to the N-methylpiperidine scaffold, to trace the intricate steps of piperidine alkaloid biosynthesis. By feeding organisms with specifically deuterated building blocks and analyzing the position of the deuterium atoms in the final alkaloid products using techniques like NMR and mass spectrometry, researchers can deduce the sequence of enzymatic reactions and stereochemical transformations. nih.govnih.gov This approach allows for the discovery of novel enzymes and pathways and provides a deeper understanding of the metabolic logic that governs natural product formation. This knowledge can then be harnessed for synthetic biology applications, such as engineering microorganisms to produce valuable alkaloids.

Methodological Innovations in Deuterated Compound Synthesis and Analytical Quantification

The expanding applications of deuterated compounds necessitate continuous innovation in both their synthesis and analysis. While deuterium is often introduced using simple deuterated reagents like D₂O, there is a growing need for more advanced and selective methods to install deuterium at specific positions within complex molecules. nih.govgoogle.com Future research in synthetic chemistry will focus on developing novel catalytic methods for precise C-H deuteration, making the synthesis of specifically labeled compounds more efficient and cost-effective. nih.gov

On the analytical side, high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for characterizing deuterated compounds. rsc.org A key challenge is the accurate determination of isotopic enrichment and confirming the specific location of the deuterium labels. rsc.org Future methodological innovations will likely involve the development of more sophisticated mass spectrometry techniques, such as advanced tandem MS (MS/MS) fragmentation strategies, to pinpoint the location of deuterium atoms without ambiguity. researchgate.net Furthermore, improving the accuracy of quantification for samples with wide-ranging analyte concentrations is an area of active research, with novel approaches such as using dual deuterated isomers as internal standards showing promise. mdpi.com Developing robust, standardized methods for both synthesis and analysis is crucial to ensure the quality and reliability of deuterated compounds used across all fields of research. nih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Methyl-2-piperidinemethyl-d5 Chloride with high isotopic purity?

  • Methodological Answer : Synthesis requires deuterium-enriched precursors (e.g., deuterated methyl iodide or ethyl-d5 amines) to ensure ≥98% isotopic enrichment. Purification via recrystallization or column chromatography (using deuterated solvents like D2O or CD3OD) is essential to minimize non-deuterated byproducts. Characterization by 2^2H NMR and high-resolution mass spectrometry (HRMS) is recommended to confirm isotopic integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies non-deuterated impurities, while 2^2H NMR quantifies deuterium distribution.
  • Mass Spectrometry (MS) : HRMS detects isotopic clusters to confirm molecular formula (e.g., m/z shifts corresponding to d5 labeling).
  • Elemental Analysis : Validates chlorine content and isotopic enrichment ratios .

Q. How can researchers optimize solubility measurements for this compound in polar solvents?

  • Methodological Answer : Use temperature-controlled solubility assays (e.g., 25–60°C) with UV-Vis spectroscopy or gravimetric analysis. For deuterated solvents, account for solvent isotope effects (e.g., D2O vs. H2O). COSMO-RS-DARE computational modeling can predict solubility trends and validate experimental data .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the reaction mechanisms of this compound in nucleophilic substitutions?

  • Methodological Answer : Compare reaction rates of deuterated vs. non-deuterated analogs using stopped-flow kinetics or isotopic labeling studies. For example, SN2 reactions may exhibit inverse KIEs (kH_H/kD_D < 1) due to altered transition-state vibrational frequencies. Computational tools (e.g., DFT) can model isotopic impacts on activation barriers .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring to track deuterium retention.
  • pH-Dependent Analysis : Use buffered solutions (pH 2–12) to identify hydrolysis pathways. For example, acidic conditions may cleave the piperidine ring, while basic conditions promote demethylation .

Q. How can computational models (e.g., COSMO-RS-DARE) improve the design of deuterated compound formulations?

  • Methodological Answer : COSMO-RS-DARE predicts solute-solvent interactions by computing sigma profiles and activity coefficients. Apply this to optimize solvent systems for this compound, particularly in mixed-solvent (e.g., water-ccNADES) matrices. Validate with experimental solubility data and adjust fusion thermodynamics parameters for accuracy .

Q. What are the implications of uneven deuterium distribution in pharmacological studies involving this compound?

  • Methodological Answer : Use site-specific deuteration (e.g., methyl-d3 vs. ethyl-d5 groups) to assess metabolic stability via cytochrome P450 assays. Uneven labeling may alter binding affinities or clearance rates, requiring isotopic tracing (e.g., 2^2H-labeled metabolites analyzed by LC-MS/MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.